molecular formula C9H15N3 B12527993 N-Butyl-4-methylpyrimidin-2-amine CAS No. 651718-71-7

N-Butyl-4-methylpyrimidin-2-amine

Cat. No.: B12527993
CAS No.: 651718-71-7
M. Wt: 165.24 g/mol
InChI Key: FIWBMWDSMYHWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-4-methylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound has a molecular formula of C9H15N3 and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-methylpyrimidin-2-amine typically involves the reaction of 4-methylpyrimidin-2-amine with butyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as a base in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-butyl-4-methylpyrimidin-2-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-Butyl-4-methylpyrimidin-2-one.

    Reduction: this compound derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

N-Butyl-4-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and infectious diseases.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Butyl-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-4-methylpyrimidin-2-one: An oxidized derivative of N-Butyl-4-methylpyrimidin-2-amine.

    N-Butyl-4-methylpyrimidin-2-thiol: A sulfur-containing analogue.

    N-Butyl-4-methylpyrimidin-2-ol: A hydroxylated derivative.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its lipophilicity, making it more suitable for certain biological applications compared to its analogues.

Properties

CAS No.

651718-71-7

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-butyl-4-methylpyrimidin-2-amine

InChI

InChI=1S/C9H15N3/c1-3-4-6-10-9-11-7-5-8(2)12-9/h5,7H,3-4,6H2,1-2H3,(H,10,11,12)

InChI Key

FIWBMWDSMYHWSU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=CC(=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.